molecular formula C6H10ClN3O B2711739 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride CAS No. 2402838-00-8

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride

Cat. No. B2711739
CAS RN: 2402838-00-8
M. Wt: 175.62
InChI Key: XNSMLYVENGRFFE-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride” is a chemical compound with the IUPAC name (1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-ol hydrochloride . It has a molecular weight of 175.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride” is 1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H/t5-,6+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride” are not detailed in the available resources, compounds containing a 1,2,4-triazole ring are known to exhibit broad biological activities . They can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .


Physical And Chemical Properties Analysis

“3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 175.62 .

Scientific Research Applications

Pharmaceutical Chemistry

1,2,3-triazoles, which are similar to 1,2,4-triazoles, have important applications in pharmaceutical chemistry . They are developed to a lesser extent but still hold significant potential .

Antimicrobial Applications

Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial properties . This makes them valuable in the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Applications

Triazole compounds also have analgesic and anti-inflammatory activities . This suggests their potential use in the development of pain relief and anti-inflammatory drugs .

Anticancer Applications

Triazole compounds have shown anticancer activities . For instance, some derivatives have been studied as multi-target inhibitors against wild-type EGFR, mutant-type EGFR (EGFR T790M), and BRAF V600E .

Antiviral Applications

Triazole compounds have demonstrated antiviral properties . Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis, is an example of a drug with a triazole structure .

Agrochemical Applications

1,4-disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals . Their unique structure and properties make them useful in this field .

Material Chemistry Applications

Triazole compounds have an important application value in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Green Chemistry Applications

Nonconventional “green” sources for chemical reactions include microwave, mechanical mixing, visible light, and ultrasound . 1,2,3-triazoles and their 1,2,4 counterparts can be synthesized under these “green chemistry” conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The synthesis and evaluation of 1,2,4-triazole derivatives, including “3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride”, continue to be an active area of research due to their broad spectrum of biological activities . Future research may focus on optimizing the synthesis process, exploring new biological activities, and developing new drugs based on these compounds.

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSMLYVENGRFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N2C=NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.